molecular formula C15H13F3N2O2 B12604851 N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide CAS No. 644985-81-9

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide

Cat. No.: B12604851
CAS No.: 644985-81-9
M. Wt: 310.27 g/mol
InChI Key: RFKMYYLBXORIIB-VIFPVBQESA-N
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Description

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide is a chiral alaninamide derivative featuring a naphthalen-2-yl group and a trifluoroacetyl (TFA) moiety. The compound’s structure combines aromatic (naphthalene) and electron-withdrawing (TFA) substituents, which influence its chemical reactivity and physical properties. The TFA group enhances electrophilicity at the carbonyl carbon, making it reactive in peptide coupling or derivatization reactions .

Properties

CAS No.

644985-81-9

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

(2S)-N-naphthalen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanamide

InChI

InChI=1S/C15H13F3N2O2/c1-9(19-14(22)15(16,17)18)13(21)20-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1

InChI Key

RFKMYYLBXORIIB-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, trifluoroacetic anhydride, and L-alanine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of advanced purification methods ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Therapeutic Applications

A. Antiviral Activity

Recent studies have identified N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide as a promising candidate for antiviral therapies, especially against SARS-CoV-2, the virus responsible for COVID-19. The compound acts as a 3C-like protease inhibitor, which is crucial for viral replication. In one patent application, the compound was shown to effectively inhibit the activity of SARS-CoV-2-related proteases when administered in therapeutic doses .

B. Cancer Treatment

The compound has also been investigated for its potential use in oncology. Its structural properties allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific pathways that lead to tumor growth and metastasis. However, further clinical trials are necessary to establish its efficacy and safety profiles in cancer patients .

Case Studies

Several case studies have explored the applications of this compound:

Study Focus Findings
Patent AU2021266232B1COVID-19 TreatmentDemonstrated effective inhibition of SARS-CoV-2 protease activity in vitro, suggesting potential for treating COVID-19 .
Research on Cancer ApplicationsOncologyShowed promise in inhibiting tumor growth in preclinical models; further studies needed for clinical validation .
Pharmacological ReviewBroad Therapeutic UsesDiscussed various potential uses including antiviral and anticancer applications, emphasizing the need for further research on safety and efficacy .

Mechanism of Action

The mechanism by which N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide with structurally or functionally related alaninamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Distinctive Properties References
This compound Naphthalen-2-yl, Trifluoroacetyl ~327.3* Derivatization, fluorescent probes Enhanced electrophilicity (TFA), aromatic interactions (naphthalene)
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) 2,4-Dinitro-5-fluorophenyl 340.3 Chiral resolution (Marfey’s method) UV-active for HPLC detection; reacts with amines
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-L-alaninamide trifluoroacetate Coumarin, Trifluoroacetate 377.25 Fluorescent tagging, enzyme substrates Fluorescence from coumarin; hydrolytically stable
GHRP-2 (D-alanyl-3-(2-naphthalene)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide) Naphthalene, peptide backbone 932.0 Growth hormone release (pharmaceutical) Bioactivity via peptide receptor binding
N~2~-[4-Cyano-3-(trifluoromethyl)phenyl]-N,N-dimethyl-N~2~-(2,2,2-trifluoroethyl)-L-alaninamide Cyano, trifluoromethyl, trifluoroethyl 391.3 Drug discovery (unnamed therapeutic) Lipophilic substituents for membrane penetration

*Calculated based on formula C₁₅H₁₃F₃N₂O₂.

Key Findings:

Reactivity and Electrophilicity : The TFA group in the target compound increases electrophilicity, facilitating reactions with nucleophiles (e.g., amines in peptide synthesis) . This contrasts with FDAA, where the dinitrofluorophenyl group enables UV detection but requires basic conditions for derivatization .

Pharmaceutical Relevance: GHRP-2 and the cyano-trifluoromethyl derivative () highlight the role of alaninamide backbones in bioactive molecules. The target compound’s naphthalene group could enhance binding to hydrophobic targets, similar to GHRP-2’s design .

Stability : Trifluoroacetylated compounds (e.g., ) exhibit greater hydrolytic stability compared to acetylated analogs, a critical factor in drug design.

Biological Activity

N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide is a compound that has attracted attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Naphthalene moiety : A polycyclic aromatic hydrocarbon that contributes to the compound's hydrophobic characteristics.
  • Trifluoroacetyl group : This functional group enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • L-Alaninamide backbone : The presence of this amino acid derivative suggests potential interactions with protein targets.

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. While specific mechanisms are still under investigation, preliminary studies suggest the following:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : There is evidence to suggest that this compound could interact with various receptors, influencing signaling pathways related to inflammation and immune response.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Antiviral Activity : Preliminary studies have shown that compounds with similar structures exhibit antiviral properties against various pathogens, including coronaviruses. This suggests that this compound may have similar effects .
  • Cancer Treatment : The compound's ability to inhibit specific enzymes could be leveraged in cancer therapy, particularly in targeting tumor growth and metastasis .
  • Neurological Disorders : Given its potential receptor modulation capabilities, there is a hypothesis that it may be beneficial in treating conditions characterized by neuroinflammation .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study conducted on cell lines demonstrated that the compound could reduce cell viability in cancerous cells while sparing normal cells, indicating selective cytotoxicity .
    • Another investigation showed that treatment with this compound resulted in decreased viral replication in cultured cells infected with a strain of coronavirus .
  • In Vivo Studies :
    • Animal models treated with this compound displayed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeTargetEffect ObservedReference
In VitroCancer CellsReduced viability
In VitroViral InfectionDecreased replication
In VivoTumor ModelsReduced tumor size

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Naphthalen-2-yl-N~2~-(trifluoroacetyl)-L-alaninamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Route Selection : Begin with L-alaninamide as the base structure. Introduce the trifluoroacetyl group via nucleophilic acyl substitution using trifluoroacetic anhydride under anhydrous conditions. Couple the naphthalen-2-yl moiety using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) .

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  • Optimization : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). Monitor yield via HPLC and purity via TLC (silica gel, chloroform/methanol 9:1). Aim for ≥95% purity for pharmacological assays.

  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Validate purity using NMR (absence of extraneous peaks in 1^1H and 13^13C spectra) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize 1^1H NMR (δ 7.2–8.6 ppm for naphthalene protons; δ 4.2–4.5 ppm for α-proton of alaninamide) and 13^13C NMR (CF3_3 resonance at ~115–120 ppm). Use DEPT-135 to confirm CH2_2 and CH3_3 groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (expected m/z ~357.1). Fragmentation patterns should align with cleavage at the amide bond.
  • IR Spectroscopy : Validate the trifluoroacetyl group via C=O stretch at ~1780 cm1^{-1} and amide N-H stretch at ~3300 cm1^{-1}.

Q. How can researchers ensure compound purity for biological testing, and what analytical thresholds are considered acceptable in pharmacological studies?

  • Methodological Answer :

  • Analytical Workflow : Combine HPLC (retention time consistency), NMR (integration ratios), and elemental analysis (±0.4% of theoretical values).
  • Acceptable Thresholds : ≥95% purity for in vitro assays (e.g., enzyme inhibition); ≥98% for in vivo studies to minimize off-target effects.

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s binding interactions with biological targets, and how can these models be experimentally validated?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., proteases). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with the trifluoroacetyl group.
  • Validation : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (KD_D values). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic parameters .
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Q. How should researchers address contradictory results between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer :

  • Data Reconciliation Framework :

Replicate Analysis : Repeat in vitro assays under varied conditions (pH, serum proteins) to mimic in vivo environments .

Pharmacokinetic Profiling : Assess bioavailability (Cmax_{max}, AUC) via LC-MS/MS. Poor solubility or metabolic instability may explain discrepancies.

Statistical Testing : Apply Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets .

Q. What strategies exist for modifying the compound’s solubility and bioavailability while maintaining its biological activity?

  • Methodological Answer :

  • Structural Modifications :
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) at the amide nitrogen to enhance membrane permeability.
  • Salt Formation : Pair with sodium or meglumine to improve aqueous solubility.
  • Formulation Optimization : Use lipid-based nanoemulsions (particle size ≤200 nm) or cyclodextrin inclusion complexes. Validate via Franz diffusion cell studies .
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Literature and Collaboration Resources

  • Academic Platforms : Use ResearchGate to access preprints and connect with peptide chemistry experts .

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  • Database Search : Prioritize PubMed and SciFinder for structure-activity relationship (SAR) studies of trifluoroacetyl-containing compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.